molecular formula C7H4ClNOS B8726194 4-Chloro-2,3-dihydro-1,2-benzothiazol-3-one

4-Chloro-2,3-dihydro-1,2-benzothiazol-3-one

Cat. No. B8726194
M. Wt: 185.63 g/mol
InChI Key: WOVVBOZDLNYKSH-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

Phosphorus oxychloride was added slowly to 4-chlorobenzo[d]isothiazol-3(2H)-one (2.34 g). The reaction mixture was heated at reflux overnight. After normal aqueous work-up, the product was purified by column chromatography, on silica gel, eluted with a mixture of 5% ethyl acetate in hexanes to provide 3,4-dichlorobenzo[d]isothiazole. (This method can be used to 1,2-benzisothiozal-3-ones). 1H NMR (300 MHz, DMSO-d6): 8.23-8.31 (m, 1H), 7.62 ppm (d, 2H). MW=204 confirmed by LC-MS, tr=2.38 min (Method B) MH+=205.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:12]2[C:13](=O)[NH:14][S:15][C:11]=2[CH:10]=[CH:9][CH:8]=1>>[Cl:3][C:13]1[C:12]2[C:7]([Cl:6])=[CH:8][CH:9]=[CH:10][C:11]=2[S:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.34 g
Type
reactant
Smiles
ClC1=CC=CC2=C1C(NS2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After normal aqueous work-up, the product was purified by column chromatography, on silica gel
WASH
Type
WASH
Details
eluted with a mixture of 5% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC2=C1C(=CC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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